3-[(2-Methylphenyl)sulfanyl]butan-2-one
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Overview
Description
3-[(2-Methylphenyl)sulfanyl]butan-2-one is an organic compound with the molecular formula C11H14OS. It is characterized by the presence of a sulfanyl group attached to a butanone backbone, with a methylphenyl substituent. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylphenyl)sulfanyl]butan-2-one typically involves the reaction of 2-methylthiophenol with butan-2-one under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves heating the reactants in a suitable solvent like ethanol or methanol, followed by purification through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylphenyl)sulfanyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-[(2-Methylphenyl)sulfanyl]butan-2-one is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[(2-Methylphenyl)sulfanyl]butan-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by modulating oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-sulfanylbutan-1-ol: An alkanethiol with similar sulfanyl functionality but different structural features.
3-Sulfanyl-2-methylbutan-1-ol: Another alkanethiol with a similar sulfanyl group but different carbon backbone.
Uniqueness
3-[(2-Methylphenyl)sulfanyl]butan-2-one is unique due to its combination of a sulfanyl group and a methylphenyl substituent, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H14OS |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
3-(2-methylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C11H14OS/c1-8-6-4-5-7-11(8)13-10(3)9(2)12/h4-7,10H,1-3H3 |
InChI Key |
NSUOGUKUDGHQBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SC(C)C(=O)C |
Origin of Product |
United States |
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